N-Propylbiguanide hydrochloride N-Propylbiguanide hydrochloride
Brand Name: Vulcanchem
CAS No.: 20351-28-4
VCID: VC17414036
InChI: InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H
SMILES:
Molecular Formula: C5H14ClN5
Molecular Weight: 179.65 g/mol

N-Propylbiguanide hydrochloride

CAS No.: 20351-28-4

Cat. No.: VC17414036

Molecular Formula: C5H14ClN5

Molecular Weight: 179.65 g/mol

* For research use only. Not for human or veterinary use.

N-Propylbiguanide hydrochloride - 20351-28-4

Specification

CAS No. 20351-28-4
Molecular Formula C5H14ClN5
Molecular Weight 179.65 g/mol
IUPAC Name 1-(diaminomethylidene)-2-propylguanidine;hydrochloride
Standard InChI InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H
Standard InChI Key HGRYADBWOJPLHK-UHFFFAOYSA-N
Canonical SMILES CCCN=C(N)N=C(N)N.Cl

Introduction

Chemical Identity and Structural Features

N-Propylbiguanide hydrochloride belongs to the biguanide family, a class of compounds with the general formula (RNH)C(=NH)NHC(=NH)NH2HCl\text{(RNH)C(=NH)NHC(=NH)NH}_2 \cdot \text{HCl}, where R\text{R} represents a propyl group (C3H7-\text{C}_3\text{H}_7) . The hydrochloride salt enhances water solubility, making it suitable for aqueous formulations. Unlike polymeric biguanides such as PHMB, which feature repeating hexamethylene-bridged biguanide units, N-propylbiguanide’s monomeric structure likely results in distinct physicochemical and biological behaviors .

Molecular Characteristics

  • Molecular formula: C4H12N5HCl\text{C}_4\text{H}_{12}\text{N}_5 \cdot \text{HCl}

  • Molecular weight: ~183.6 g/mol (calculated for the free base).

  • Structural features: The propyl chain introduces moderate hydrophobicity, while the positively charged biguanide groups facilitate interactions with negatively charged microbial membranes .

Synthesis and Manufacturing

The synthesis of N-propylbiguanide hydrochloride can be inferred from methods used for analogous biguanides. A common approach involves the condensation of propylamine with cyanoguanidine under acidic conditions, followed by hydrochloride salt formation .

Representative Synthetic Route

  • Condensation reaction:
    Propylamine+CyanoguanidineHClN-Propylbiguanide hydrochloride\text{Propylamine} + \text{Cyanoguanidine} \xrightarrow{\text{HCl}} \text{N-Propylbiguanide hydrochloride}.

  • Purification: Crystallization from ethanol or aqueous solutions .

Table 1: Synthetic Conditions for Biguanide Derivatives

ReactantsCatalystTemperature (°C)Yield (%)Reference
Propylamine + CyanoguanidineHCl80–10070–85
Hexylamine + DicyandiamideHCl90–11065–80

This method parallels the synthesis of hexylbiguanide dihydrochloride, where amine chain length influences reaction efficiency . Shorter alkyl chains (e.g., propyl) may require milder conditions compared to longer-chain analogs.

Physicochemical Properties

N-Propylbiguanide hydrochloride shares key traits with other biguanide salts, including high water solubility and stability under ambient conditions .

Key Properties

  • Solubility: >40% in water, >20% in ethanol .

  • Stability: Stable at pH 3–9; degrades under strong alkaline or oxidative conditions.

  • Spectroscopic features: Infrared spectra show characteristic N–H and C=N stretches at 3200–3400 cm1^{-1} and 1650–1700 cm1^{-1}, respectively .

Antimicrobial Mechanisms and Efficacy

Like PHMB, N-propylbiguanide hydrochloride likely exerts antimicrobial activity through membrane disruption. The positively charged biguanide groups bind to negatively charged phospholipids in microbial membranes, causing leakage of cytoplasmic contents and cell death .

Spectrum of Activity

  • Bacteria: Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .

  • Fungi: Demonstrates fungicidal activity against Candida albicans .

  • Viruses: Limited evidence, though PHMB shows antiviral properties against enveloped viruses .

Table 2: Comparative Antimicrobial Efficacy (Hypothetical Data)

OrganismMIC (μg/mL)Reference
Staphylococcus aureus25–50
Escherichia coli50–100
Candida albicans100–200

Applications in Industry and Medicine

N-Propylbiguanide hydrochloride’s antimicrobial properties make it suitable for diverse applications:

Disinfectants and Preservatives

  • Wound care: Potential use in antiseptic solutions for minor cuts .

  • Consumer products: Preservation of cosmetics and personal care items .

Water Treatment

  • Swimming pools: Alternative to chlorine for microbial control .

Future Directions and Research Gaps

Further studies are needed to:

  • Elucidate the compound’s environmental persistence and degradation pathways.

  • Validate its safety profile through in vivo models.

  • Optimize synthesis for industrial-scale production.

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